Orthogonal Reactivity: Chemoselective C-I Bond Activation Over C-Br Bond in 1-Bromo-3-iodonaphthalene
1-Bromo-3-iodonaphthalene's value proposition is its capacity for orthogonal reactivity, allowing for chemoselective functionalization. The C-I bond is significantly more reactive than the C-Br bond towards oxidative addition with palladium(0) catalysts, a difference quantified by their bond dissociation energies [1]. This fundamental property enables the selective coupling at the iodine-bearing carbon (C-3) while leaving the bromine substituent (C-1) intact for a subsequent reaction .
| Evidence Dimension | Carbon-Halogen Bond Dissociation Energy (BDE) |
|---|---|
| Target Compound Data | C-I BDE ~ 57 kcal/mol; C-Br BDE ~ 71 kcal/mol |
| Comparator Or Baseline | Baseline: 1,3-dibromonaphthalene with two C-Br bonds (~71 kcal/mol each) |
| Quantified Difference | The C-I bond is ~14 kcal/mol (20%) weaker, leading to preferential and faster oxidative addition. |
| Conditions | Thermodynamic bond strength, applicable to palladium-catalyzed cross-coupling mechanisms (Suzuki, Sonogashira, Heck). |
Why This Matters
This inherent difference in bond strength is the mechanistic foundation for executing sequential, stepwise synthetic transformations with high precision.
- [1] Ningbo Inno Pharmchem Co., Ltd. (2025). Leveraging 1-Bromo-4-iodonaphthalene in Palladium-Catalyzed Cross-Coupling Reactions. Retrieved from https://www.nbinno.com/article/other-organic-chemicals/leveraging-1-bromo-4-iodonaphthalene-in-palladium-catalyzed-cross-coupling-reactions-td View Source
